molecular formula C16H23ClN2O6 B13847798 Cotinine-N-D-glucoside Chloride

Cotinine-N-D-glucoside Chloride

Cat. No.: B13847798
M. Wt: 374.8 g/mol
InChI Key: OHPHDXYZMXGSGF-NOJUVBOTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cotinine-N-D-glucoside Chloride is a chemical compound with the molecular formula C16H23ClN2O6 and a molecular weight of 374.82 . It is a glucoside derivative of cotinine, which is a major metabolite of nicotine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Cotinine-N-D-glucoside Chloride involves the glucosylation of cotinine. One common method includes the reaction of cotinine with a glucosyl donor under specific conditions to form the glucoside

Chemical Reactions Analysis

Cotinine-N-D-glucoside Chloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the cotinine moiety.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used .

Scientific Research Applications

Cotinine-N-D-glucoside Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Cotinine-N-D-glucoside Chloride involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, leading to their activation and subsequent desensitization. This interaction affects various molecular pathways, including the Akt/GSK3/synaptophysin pathway, which is involved in synaptic plasticity and cognitive functions .

Comparison with Similar Compounds

Cotinine-N-D-glucoside Chloride is unique compared to other similar compounds due to its glucoside moiety, which enhances its solubility and stability. Similar compounds include:

These compounds share some structural similarities but differ in their pharmacological profiles and applications.

Properties

Molecular Formula

C16H23ClN2O6

Molecular Weight

374.8 g/mol

IUPAC Name

1-methyl-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]pyrrolidin-2-one;chloride

InChI

InChI=1S/C16H23N2O6.ClH/c1-17-10(4-5-12(17)20)9-3-2-6-18(7-9)16-15(23)14(22)13(21)11(8-19)24-16;/h2-3,6-7,10-11,13-16,19,21-23H,4-5,8H2,1H3;1H/q+1;/p-1/t10?,11-,13-,14+,15-,16-;/m1./s1

InChI Key

OHPHDXYZMXGSGF-NOJUVBOTSA-M

Isomeric SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[Cl-]

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.